A Technical Guide to 6-Chloromelatonin: A Potent Melatonin Receptor Agonist
A Technical Guide to 6-Chloromelatonin: A Potent Melatonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 6-Chloromelatonin, a potent and metabolically stable analog of melatonin. It details its chemical properties, mechanism of action, relevant experimental protocols, and key pharmacological data, serving as a comprehensive resource for its application in research and development.
Core Chemical and Pharmacological Properties
6-Chloromelatonin (CAS Number: 63762-74-3 ) is a synthetic indoleamine and a high-affinity agonist for melatonin receptors MT1 and MT2.[1][2][3] Its chemical structure is distinguished by a chlorine atom at the 6-position of the indole ring, a modification that significantly enhances its metabolic stability compared to endogenous melatonin.[1][2] This substitution prevents the primary metabolic pathway of melatonin, which involves 6-hydroxylation, thereby prolonging its half-life and bioavailability.
Chemical Structure:
-
IUPAC Name: N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide
-
Molecular Formula: C₁₃H₁₅ClN₂O₂
-
Molecular Weight: 266.72 g/mol
-
SMILES: CC(=O)NCCC1=CNC2=CC(Cl)=C(C=C12)OC
Quantitative Pharmacological Data
The primary pharmacological action of 6-Chloromelatonin is its potent agonism at MT1 and MT2 receptors. Its binding affinity has been characterized in various systems, consistently demonstrating high affinity, particularly for the MT2 subtype.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| pKi | Human MT1 | 8.9 - 9.10 | Recombinant | |
| pKi | Human MT2 | 9.77 | Recombinant | |
| Ki | Human Platelets | 11.4 nM | Endogenous |
Table 1: Summary of Receptor Binding Affinities for 6-Chloromelatonin. pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.
Mechanism of Action and Signaling Pathways
As a melatonin receptor agonist, 6-Chloromelatonin mimics the endogenous signaling of melatonin through G-protein coupled receptors (GPCRs). The activation of MT1 and MT2 receptors initiates several downstream signaling cascades.
The primary pathway involves coupling to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase (AC). This action decreases the intracellular concentration of cyclic AMP (cAMP), subsequently reducing the activity of Protein Kinase A (PKA). Additionally, melatonin receptors, particularly when forming heterodimers, can couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).
Caption: Melatonin Receptor Signaling Pathways.
Experimental Protocols
Radioligand Competition Binding Assay for Receptor Affinity
This protocol details the methodology for determining the binding affinity (Ki) of 6-Chloromelatonin at MT1 and MT2 receptors using a competition binding assay with a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human recombinant MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically near its Kd value, e.g., 100 pM), and varying concentrations of unlabeled 6-Chloromelatonin (e.g., from 10 pM to 100 µM).
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of unlabeled melatonin (e.g., 10 µM) to saturate all specific binding sites.
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the 6-Chloromelatonin concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of 6-Chloromelatonin that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Receptor Binding Assay.
Cell Proliferation Assay (CCK-8 Method)
This protocol describes a method to assess the anti-proliferative effects of 6-Chloromelatonin on cancer cell lines, such as human melanoma cells.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cell line (e.g., M-6 human melanoma cells) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
-
Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of 6-Chloromelatonin in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.
-
Replace the medium in the wells with medium containing various concentrations of 6-Chloromelatonin (e.g., 1 nM to 100 µM). Include a vehicle control group (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Following incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, allowing the WST-8 reagent in the kit to be reduced by cellular dehydrogenases into a soluble, colored formazan product.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance value is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (defined as 100% viability).
-
Plot cell viability against the logarithm of the 6-Chloromelatonin concentration to determine dose-dependent effects and calculate the IC₅₀ value if applicable.
-
Representative Synthesis Route
While specific synthesis protocols are proprietary or vary, a plausible and chemically established route for synthesizing 6-Chloromelatonin can be derived from methods used for related indole derivatives. A common strategy involves the chlorination of a suitable melatonin precursor.
Methodology Outline:
-
Starting Material: N-acetyltryptamine (the direct precursor to melatonin) or melatonin itself.
-
N-Protection (Optional but Recommended): To prevent side reactions at the indole nitrogen, a protecting group (e.g., Boc or Cbz) can be introduced.
-
Electrophilic Chlorination: The key step is the regioselective chlorination at the C6 position of the indole ring. This can be achieved using a mild chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction conditions (temperature, time) must be carefully controlled to favor C6 chlorination over other positions.
-
Deprotection: If an N-protecting group was used, it is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
-
Purification: The final product, 6-Chloromelatonin, is purified from the reaction mixture using techniques such as column chromatography on silica gel followed by recrystallization to yield the pure compound.
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
References
- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
